molecular formula C19H20N2O6 B5000124 diethyl 2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate

diethyl 2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate

Cat. No. B5000124
M. Wt: 372.4 g/mol
InChI Key: JNHHAORIYCGJKA-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves a three-component condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate using PTSA as a catalyst in acetonitrile under reflux .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .

Scientific Research Applications

Crystal Structure Analysis

Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate has been analyzed for its crystal structure. This compound, a member of the 1,4-dihydropyridine class of calcium blockers, displays conformational features associated with activity according to structure-activity relationships. The crystal structures of related decomposition products also reveal insights into their conformational features and potential activities (Rowan & Holt, 1996).

Pharmacological Effects and Synthesis

This compound has been the subject of studies focusing on its pharmacological effects and synthesis. For instance, optically active forms of this compound have been synthesized and tested for their pharmacological properties, such as antihypertensive effects and the inhibition of specific bindings in rat cardiac membrane homogenates. These studies aim to define the active form of the compound (Ashimori et al., 1991).

Comparison with Other Calcium Antagonists

Research has compared the structure and activity of this compound with other calcium antagonists, like nimodipine. These studies involve examining the effects of different chemical structures on the compound's potency and activity, contributing to a better understanding of the structure-activity relationships in this class of drugs (Wang, Herbette, & Rhodes, 1989).

Analytical Methods for Quantification

Analytical methods have been developed for quantifying this compound and its analogs in biological samples. For example, sensitive gas chromatographic-mass spectrometric methods have been established for its quantitation in human plasma, aiding in pharmacokinetic studies (Nagasawa et al., 1992).

Novel Applications in Other Fields

Additionally, the compound has found novel applications in fields outside of pharmacology. For instance, it has been used in the development of dual-mode photoresists based on photogenerated base compounds for advanced technological applications (Song et al., 1998).

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate is not well-understood due to the lack of available research .

Safety and Hazards

The safety and hazards associated with diethyl 2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate are not well-documented .

Future Directions

Given the limited information available, future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of diethyl 2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate .

properties

IUPAC Name

diethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-5-26-18(22)15-11(3)20-12(4)16(19(23)27-6-2)17(15)13-7-9-14(10-8-13)21(24)25/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHHAORIYCGJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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